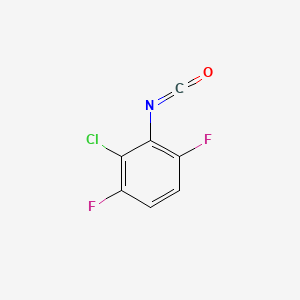
2-Chloro-1,4-difluoro-3-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,4-difluoro-3-isocyanatobenzene is an organic compound characterized by the presence of chlorine, fluorine, and isocyanate functional groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-difluoro-3-isocyanatobenzene typically involves the following steps:
Halogenation: Starting with benzene, the compound undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring.
Isocyanation: The halogenated benzene is then treated with isocyanate reagents to introduce the isocyanate group.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. Advanced catalytic systems and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1,4-difluoro-3-isocyanatobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
2-Chloro-1,4-difluoro-3-isocyanatobenzene finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of drugs that target specific diseases.
Industry: The compound is employed in the production of polymers and coatings due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2-Chloro-1,4-difluoro-3-isocyanatobenzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound's reactivity is influenced by the presence of chlorine and fluorine atoms, which modulate its electronic properties.
Comparación Con Compuestos Similares
2-Chloro-1,4-difluoro-3-isocyanatobenzene is compared with other similar compounds to highlight its uniqueness:
3,4-Difluorophenyl isocyanate: Similar in structure but lacks the chlorine atom.
2,4-Difluoroaniline: Contains similar fluorine atoms but has an amine group instead of isocyanate.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains additional trifluoromethyl groups, altering its reactivity.
These compounds share some similarities but differ in their functional groups and reactivity profiles, making this compound unique in its applications and properties.
Propiedades
Fórmula molecular |
C7H2ClF2NO |
|---|---|
Peso molecular |
189.54 g/mol |
Nombre IUPAC |
2-chloro-1,4-difluoro-3-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-6-4(9)1-2-5(10)7(6)11-3-12/h1-2H |
Clave InChI |
VREJZZFWNJPUKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)N=C=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



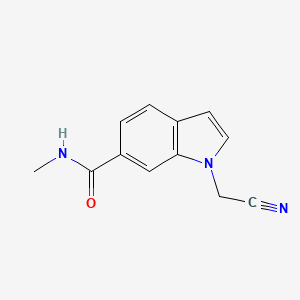
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)
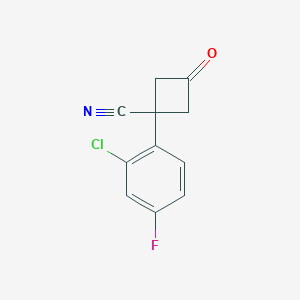
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
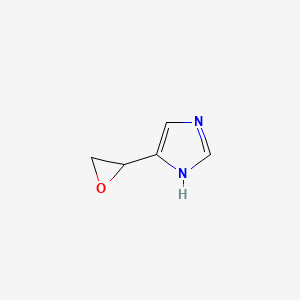
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)

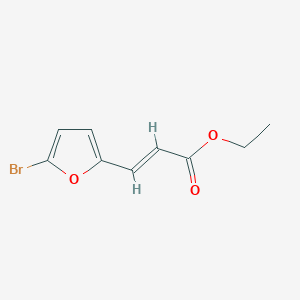
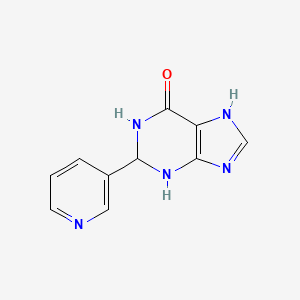
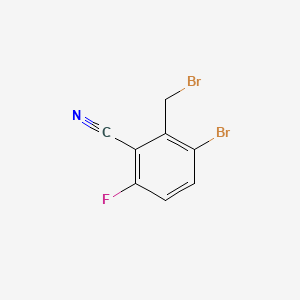

![4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoicacid](/img/structure/B15323435.png)
